N-(4-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Description

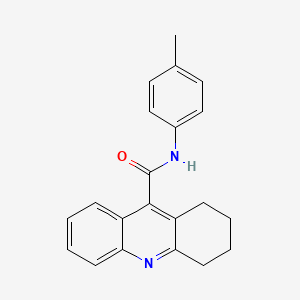

N-(4-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a carboxamide derivative of the tetrahydroacridine scaffold. This compound features a 1,2,3,4-tetrahydroacridine core linked to a 4-methylphenyl group via a carboxamide bridge.

Properties

CAS No. |

74376-51-5 |

|---|---|

Molecular Formula |

C21H20N2O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

N-(4-methylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |

InChI |

InChI=1S/C21H20N2O/c1-14-10-12-15(13-11-14)22-21(24)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3,(H,22,24) |

InChI Key |

VOHKNAFCFQCGAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 4-methylphenylamine with 9-acridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction parameters, leading to higher selectivity and reduced by-product formation. Additionally, the scalability of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted acridine derivatives with various functional groups.

Scientific Research Applications

Biology: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and inhibit the growth of cancer cells.

Medicine: The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of drugs targeting neurological disorders.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The tetrahydroacridine carboxamide family exhibits diversity in substituent groups on the phenyl ring and acridine core. Key analogs include:

*GF120918: Contains methoxy groups, isoquinolinyl ethyl, and dihydroacridine carboxamide.

Key Observations :

- Substituent Effects : The 4-methyl group in the target compound likely enhances lipophilicity compared to halogens (Cl, F) but reduces polarity relative to GF120918’s methoxy groups .

Functional and Pharmacological Comparisons

ABC Transporter Modulation

- GF120918: A well-characterized ABCG2 inhibitor, used to study nitrofurantoin transfer into milk . Its extended structure (isoquinolinyl ethyl group) enhances transporter binding affinity compared to simpler analogs .

- Target Compound: The absence of methoxy or isoquinolinyl groups may limit ABCG2 inhibition but could favor other targets.

Enzyme Inhibition Potential

- Tacrine (1,2,3,4-Tetrahydroacridinamine) : A known acetylcholinesterase inhibitor. The carboxamide group in the target compound replaces Tacrine’s amine, likely altering target specificity and reducing cholinesterase activity.

Dimeric Structures

Biological Activity

N-(4-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is an organic compound that belongs to the acridine family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in cancer therapy and neuroprotection.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 284.36 g/mol. The compound features a tetrahydroacridine core with a methylphenyl group at the para position of the nitrogen atom. This unique substitution pattern is believed to enhance its lipophilicity and biological activity compared to other acridine derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar to other acridine derivatives, this compound may intercalate into DNA strands, disrupting normal replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding during replication.

- Apoptosis Induction : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent. It may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting DNA replication. |

| Neuroprotection | Potentially protects neuronal cells from damage due to oxidative stress and excitotoxicity. |

| Enzyme Interaction | May interact with enzymes involved in metabolic pathways linked to cancer and neurodegenerative diseases. |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to DNA intercalation and subsequent apoptosis induction through caspase activation.

- Neuroprotective Effects : In an experimental model of Alzheimer's disease using rat hippocampal neurons, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls. This suggests its potential utility in neurodegenerative conditions.

- Enzyme Inhibition Studies : Research focused on the interaction between this compound and acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The compound demonstrated competitive inhibition with an IC50 value of 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.